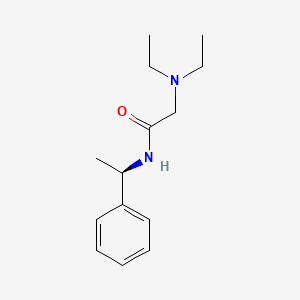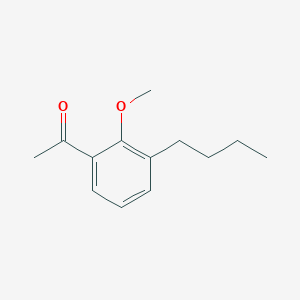![molecular formula C14H16 B14174459 pentacyclo[8.2.1.14,7.02,9.03,8]tetradeca-5,11-diene CAS No. 5307-65-3](/img/structure/B14174459.png)
pentacyclo[8.2.1.14,7.02,9.03,8]tetradeca-5,11-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentacyclo[8.2.1.14,7.02,9.03,8]tetradeca-5,11-diene is a complex organic compound with the molecular formula C14H16. This compound is characterized by its unique pentacyclic structure, which includes multiple fused rings. It is a derivative of norbornadiene and is known for its stability and interesting chemical properties .
Vorbereitungsmethoden
The synthesis of pentacyclo[8.2.1.14,7.02,9.03,8]tetradeca-5,11-diene typically involves a [2+2] cycloaddition reaction of norbornadiene. This reaction is carried out under specific conditions to ensure the formation of the desired pentacyclic structure. The reaction conditions often include the use of a suitable catalyst and controlled temperature to facilitate the cycloaddition process .
Analyse Chemischer Reaktionen
Pentacyclo[8.2.1.14,7.02,9.03,8]tetradeca-5,11-diene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, where an electrophile replaces a hydrogen atom in the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols .
Wissenschaftliche Forschungsanwendungen
Pentacyclo[8.2.1.14,7.02,9.03,8]tetradeca-5,11-diene has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of pentacyclic structures and their reactivity.
Biology: Researchers explore its potential biological activities and interactions with biomolecules.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Wirkmechanismus
The mechanism of action of pentacyclo[8.2.1.14,7.02,9.03,8]tetradeca-5,11-diene involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. The pathways involved in these interactions are still under investigation, but they are believed to play a role in the compound’s biological and chemical effects .
Vergleich Mit ähnlichen Verbindungen
Pentacyclo[8.2.1.14,7.02,9.03,8]tetradeca-5,11-diene can be compared with other similar pentacyclic compounds, such as:
Norbornadiene: The precursor to this compound, known for its simpler structure and reactivity.
Pentacyclo[5.4.0.02,6.03,10.05,9]undeca-4,11-diene: Another pentacyclic compound with a different ring fusion pattern, offering distinct chemical properties.
The uniqueness of this compound lies in its specific ring structure and the resulting stability and reactivity, which make it a valuable compound for various research applications .
Eigenschaften
CAS-Nummer |
5307-65-3 |
|---|---|
Molekularformel |
C14H16 |
Molekulargewicht |
184.28 g/mol |
IUPAC-Name |
pentacyclo[8.2.1.14,7.02,9.03,8]tetradeca-5,11-diene |
InChI |
InChI=1S/C14H16/c1-2-8-5-7(1)11-12(8)14-10-4-3-9(6-10)13(11)14/h1-4,7-14H,5-6H2 |
InChI-Schlüssel |
KPBWFFSGJYAHSX-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C=CC1C3C2C4C3C5CC4C=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4',4''-[(Dodecylsilanetriyl)tris(oxy)]tri(butan-1-ol)](/img/structure/B14174380.png)
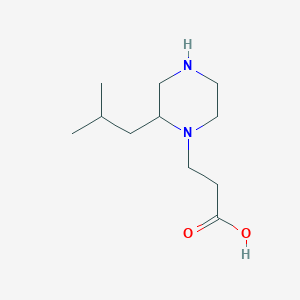
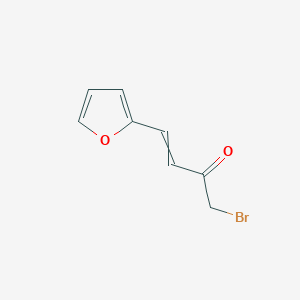

![[2,2-dichloro-3-(2-chlorophenyl)-3-hydroxypropyl] carbamate](/img/structure/B14174401.png)
![1'-acetyl-8'-methyl-2'-[4-(trifluoromethyl)phenyl]-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione](/img/structure/B14174416.png)
![3H-Imidazo[1,2-a]purine, 3-methyl-9-(1-pyrrolidinyl)-](/img/structure/B14174426.png)
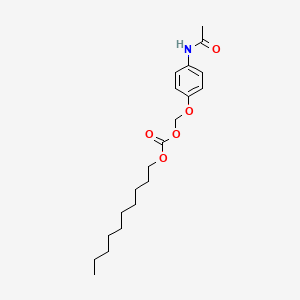
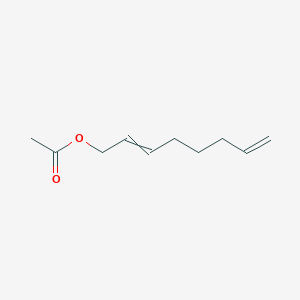
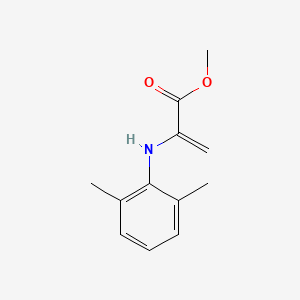
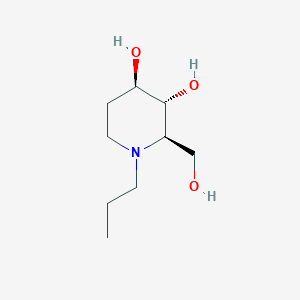
![([1,1'-Biphenyl]-4-yl)(4,9-dihydro-3H-beta-carbolin-1-yl)methanone](/img/structure/B14174446.png)
